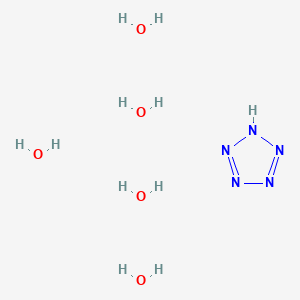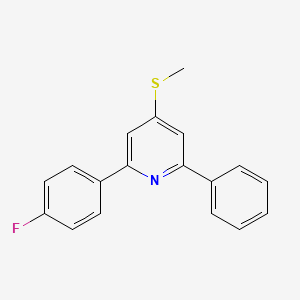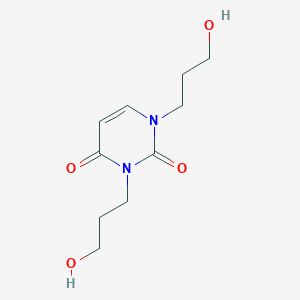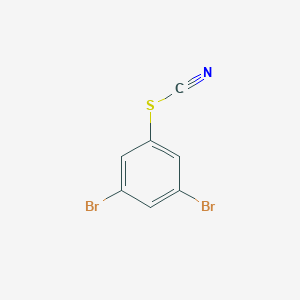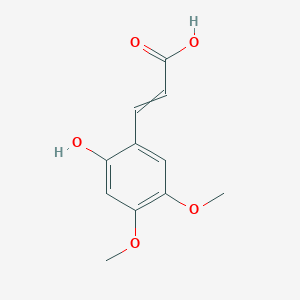
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid. It is found in various plants and is known for its antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of two methoxy groups and one hydroxyl group on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, such as the shoots of alfalfa . The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural antioxidants and preservatives
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic acid: Another hydroxycinnamic acid with similar antioxidant properties.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the aromatic ring, similar to sinapic acid.
p-Coumaric acid: Lacks the methoxy groups but has a hydroxyl group on the aromatic ring.
Uniqueness
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of two methoxy groups and one hydroxyl group on the aromatic ring, which enhances its antioxidant properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
114515-53-6 |
|---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6,12H,1-2H3,(H,13,14) |
InChI-Schlüssel |
LYDZYAHLGQIXNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



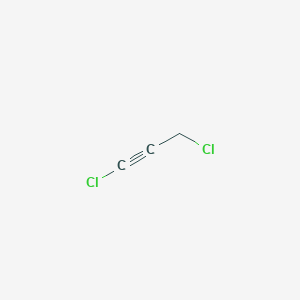
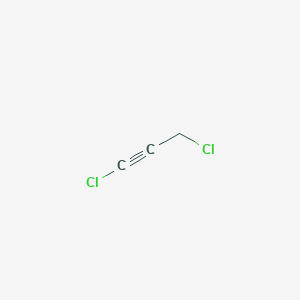
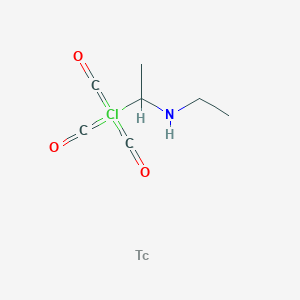
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
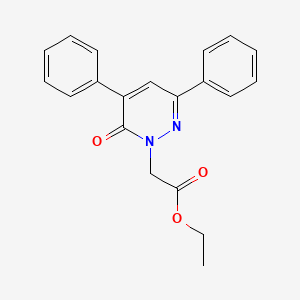
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
